2-Propyn-1-ol, 3-(2-furanyl)-
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Overview
Description
2-Propyn-1-ol, 3-(2-furanyl)-, also known as 3-(2-furanyl)-3-hydroxy-1-propyne, is an organic compound with the molecular formula C7H6O2. This compound features a furan ring attached to a propargyl alcohol moiety, making it a unique structure with interesting chemical properties. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decomposition of 2-butyn-1,4-diol: One of the primary methods for synthesizing 2-Propyn-1-ol, 3-(2-furanyl)- involves the decomposition of 2-butyn-1,4-diol in the presence of a copper acetylide catalyst.
Formaldehyde Addition to Acetylene: Another method involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Industrial Production Methods
The industrial production of 2-Propyn-1-ol, 3-(2-furanyl)- typically follows the same synthetic routes as mentioned above, with a focus on optimizing yield, purity, and conversion rates. The use of high-boiling solvents and efficient catalysts is crucial in achieving high-quality production.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form saturated alcohols and other derivatives.
Substitution: It can participate in substitution reactions, especially at the propargylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Copper acetylide and other metal catalysts are often employed in various reactions involving this compound.
Major Products Formed
Propynal: Formed through oxidation.
Propargylic Acid: Another oxidation product.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Propyn-1-ol, 3-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(2-furanyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, influencing its biological and chemical activities. The furan ring and propargyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the furan ring.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a furan ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a furan ring.
Uniqueness
2-Propyn-1-ol, 3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other propargyl alcohols. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
1194-12-3 |
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Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-(furan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2 |
InChI Key |
OTFWKDGMVFWJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C#CCO |
Origin of Product |
United States |
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